![molecular formula C17H18N4OS B5529953 N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5529953.png)
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
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Overview
Description
The compound belongs to a class of chemicals that have drawn attention due to their potential biological activities and complex molecular structures. This class includes compounds with pyrazole, thiazole, and amide functional groups, which are often explored for their potential in various applications, including as antimicrobial and anticancer agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical precursors to form complex structures incorporating pyrazole and thiazole rings. For instance, Asegbeloyin et al. (2014) described the synthesis of related compounds by reacting specific precursors in refluxing ethanol, leading to compounds characterized by NMR spectroscopy and single-crystal X-ray structure studies (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds often features non-planar configurations with intermolecular hydrogen bonding, forming stable ring systems. X-ray diffraction analyses have been instrumental in revealing these structures, providing insights into the molecules' three-dimensional conformations and the nature of their bonding (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving these compounds can lead to the formation of various derivatives with potential biological activities. For example, reactions with Co(II), Ni(II), and Cu(II) halides have been studied, leading to complexes characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies (Asegbeloyin et al., 2014).
properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-15(21-10-6-9-20-21)16(22)18-11-14-12-19-17(23-14)13-7-4-3-5-8-13/h3-10,12,15H,2,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRLAVOBQNNEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=C(S1)C2=CC=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide |
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